2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile
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Overview
Description
2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-3-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. The compound features a unique structure that includes a benzodioxin moiety, a thienopyridine core, and a nitrile group, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-3-CARBONITRILE typically involves multiple steps, starting with the preparation of the benzodioxin and thienopyridine intermediates. The benzodioxin moiety can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions . The thienopyridine core is often prepared via a multi-step process involving the formation of a thieno ring followed by pyridine ring construction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The thienopyridine core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the nitrile group produces an amine .
Scientific Research Applications
2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways related to inflammation and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Prosympal
- Dibozane
- Piperoxan
- Doxazosin
Uniqueness
Compared to these similar compounds, 2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-3-CARBONITRILE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H12N2O5S2 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H12N2O5S2/c19-7-10-16-17(11(21)6-15(23)20-16)27-18(10)26-8-12(22)9-1-2-13-14(5-9)25-4-3-24-13/h1-2,5-6H,3-4,8H2,(H2,20,21,23) |
InChI Key |
HQDCBDVAKIHKEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=C(C4=C(S3)C(=CC(=O)N4)O)C#N |
Origin of Product |
United States |
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